molecular formula C13H10N2O2S B1361216 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 282104-83-0

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1361216
CAS No.: 282104-83-0
M. Wt: 258.3 g/mol
InChI Key: QGGLNUGOWVBAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various biomolecules. It has been shown to inhibit the activity of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, indicating its potential as an antitubercular agent . The compound interacts with enzymes involved in the bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . Additionally, it has been found to exhibit cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential biomolecules . For instance, in Mycobacterium tuberculosis, the compound inhibits enzymes involved in cell wall synthesis, leading to bacterial cell death . In cancer cells, it interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates gene expression by affecting the activity of transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. The compound has been found to be relatively stable under standard laboratory conditions . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro studies . Long-term studies in vivo have shown that the compound maintains its efficacy over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is relatively narrow, indicating the need for careful dosage optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites are then excreted through the kidneys . The compound’s metabolism affects its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in tissues such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGLNUGOWVBAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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